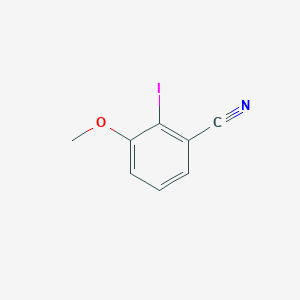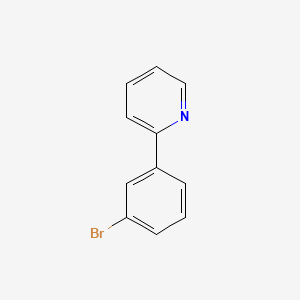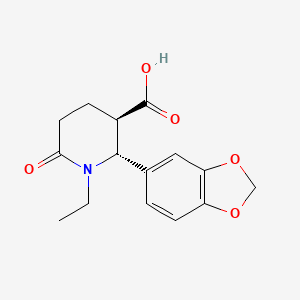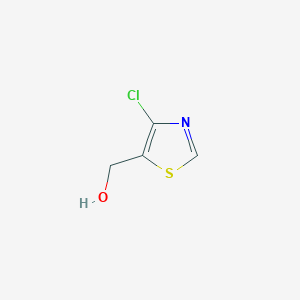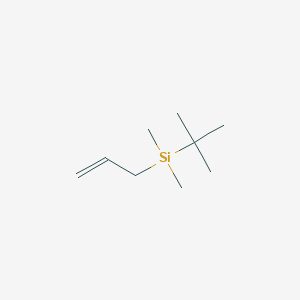![molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldehyde CAS No. 61699-01-2](/img/structure/B1279037.png)
3H-benzo[f]chromene-2-carbaldehyde
Descripción general
Descripción
3H-benzo[f]chromene-2-carbaldehyde (3H-BFC-2-C) is a heterocyclic compound that is commonly used in the synthesis of various organic compounds. It is a key intermediate in the synthesis of a variety of biologically active compounds including drugs, pesticides, and other chemicals. 3H-BFC-2-C is a versatile compound that can be used in a variety of applications such as drug discovery and development, medicinal chemistry, and synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A series of 1H-benzo[f]chromene-2-carbaldehydes were synthesized through a cascade reaction involving naphthol Mannich bases and 3-(N,N-diethylamino)acrolein. This reaction utilizes a [4+2] cycloaddition mechanism, generating new compound structures (Lukashenko et al., 2016).
Luminescence and Ionochromic Properties
9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde and its derivatives exhibit multifunctional ionochromic properties. These compounds can form colored complexes with metal cations and various anions, leading to significant changes in absorption and fluorescence properties (Nikolaeva et al., 2020).
Preparation of Polycondensed Chromenes
1H-benzo[f]chromene-2-carbaldehydes were used in the synthesis of polycondensed chromeno[2,3-b]chromenes. This method is based on a [3+3] cycloaddition reaction, representing a novel approach in the synthesis of complex chromene structures (Semenova et al., 2021).
Synthesis of Pyridocoumarin Derivatives
4Н-chromene-3-carbaldehydes and 1Н-benzo[f]chromene-3-carbaldehydes reacted with 4-aminocoumarin to produce pyridocoumarin derivatives. The reaction involves a Michael reaction, chromane ring opening, and cyclodehydration (Osipov et al., 2019).
Transformations under Pentacarbonyliron
4-oxo-4H-chromene-3-carbaldehyde underwent transformations in the presence of pentacarbonyliron, leading to the formation of distinct chromen-4-one compounds. This study provides insights into the reactivity of chromene carbaldehydes under specific conditions (Ambartsumyan et al., 2012).
Reactions with Aromatic Amines
Reactions of 3-perfluoroacyl-4Н-chromenes and 2-perfluoroacyl-1Н-benzo[f]chromenes with primary aromatic amines resulted in new compounds through pyran ring cleavage, initiated by an aza-Michael reaction. This reaction pathway expands the utility of these compounds in synthetic chemistry (Osipov et al., 2020).
Antibacterial Activity Studies
Coumarine derivatives, including 4-(2-(benzyloxy) phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde, were studied for their antibacterial properties. These compounds exhibited moderate to high activity against various bacteria, highlighting their potential in antimicrobial research (Govori et al., 2013).
Antitumor Activity
Compounds derived from 6-(Benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde were evaluated for their in vitro antitumor activities. Some of these compounds showed significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3H-benzo[f]chromene-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, contributing to its antidepressant effects. Additionally, this compound interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and release . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its binding to monoamine oxidase results in the inhibition of this enzyme, leading to increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antidepressant and anticonvulsant activities without noticeable toxicity . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can influence its pharmacological activity . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria, further influencing its biochemical effects .
Propiedades
IUPAC Name |
3H-benzo[f]chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHFQLXQICCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447255 | |
| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-01-2 | |
| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








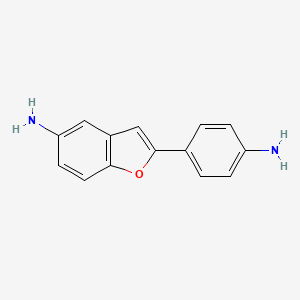
![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
